molecular formula C15H10F2N2OS2 B2509665 N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide CAS No. 717857-44-8

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide

Cat. No.: B2509665
CAS No.: 717857-44-8
M. Wt: 336.37
InChI Key: SIMKKXJVSBSQPF-UHFFFAOYSA-N
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Description

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide is a heterocyclic compound that features a thiazole ring substituted with a difluorophenyl group and a thienylacetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the thiazole intermediate.

    Attachment of the Thienylacetamide Moiety: The final step involves the acylation of the thiazole derivative with a thienylacetyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(3-methoxyphenoxy)acetamide
  • N-(3,4-difluorophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Uniqueness

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and applications compared to similar compounds.

Properties

IUPAC Name

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS2/c16-9-3-4-11(12(17)6-9)13-8-22-15(18-13)19-14(20)7-10-2-1-5-21-10/h1-6,8H,7H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMKKXJVSBSQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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